

Application Notes: Preventing Potassium Bitartrate Precipitation with Metatartaric Acid

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Compound of Interest

Compound Name: Metatartaric acid

Cat. No.: B12092344

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1. Introduction

Potassium bitartrate (KHT), also known as potassium hydrogen tartrate or "cream of tartar," is a naturally occurring salt in grapes.^[1] Young wines are often supersaturated with KHT, which can lead to spontaneous and unpredictable crystallization, especially when subjected to low temperatures.^{[2][3]} While harmless, this crystalline sediment is often perceived as a fault by consumers.^[4] **Metatartaric acid** (E353) is a food additive used in the wine industry to inhibit the precipitation of KHT.^{[5][6]} It is a polyester produced by the controlled heating and dehydration of L-tartaric acid.^{[5][7]} These application notes provide detailed protocols and data for researchers and winemakers on the effective use of **metatartaric acid** for tartrate stabilization.

2. Mechanism of Action

Metatartaric acid functions as a protective colloid.^{[5][8]} Contrary to preventing the initial formation of crystal nuclei (nucleation), it acts by inhibiting the subsequent growth of these microscopic KHT crystals.^{[2][9]} The **metatartaric acid** polymers coat the surfaces of the KHT crystal nuclei, physically preventing them from growing to a macroscopic size that would precipitate and become visible.^{[2][9]} This mechanism effectively delays or arrests crystal outgrowth, maintaining the wine's clarity for a finite period.^[2]

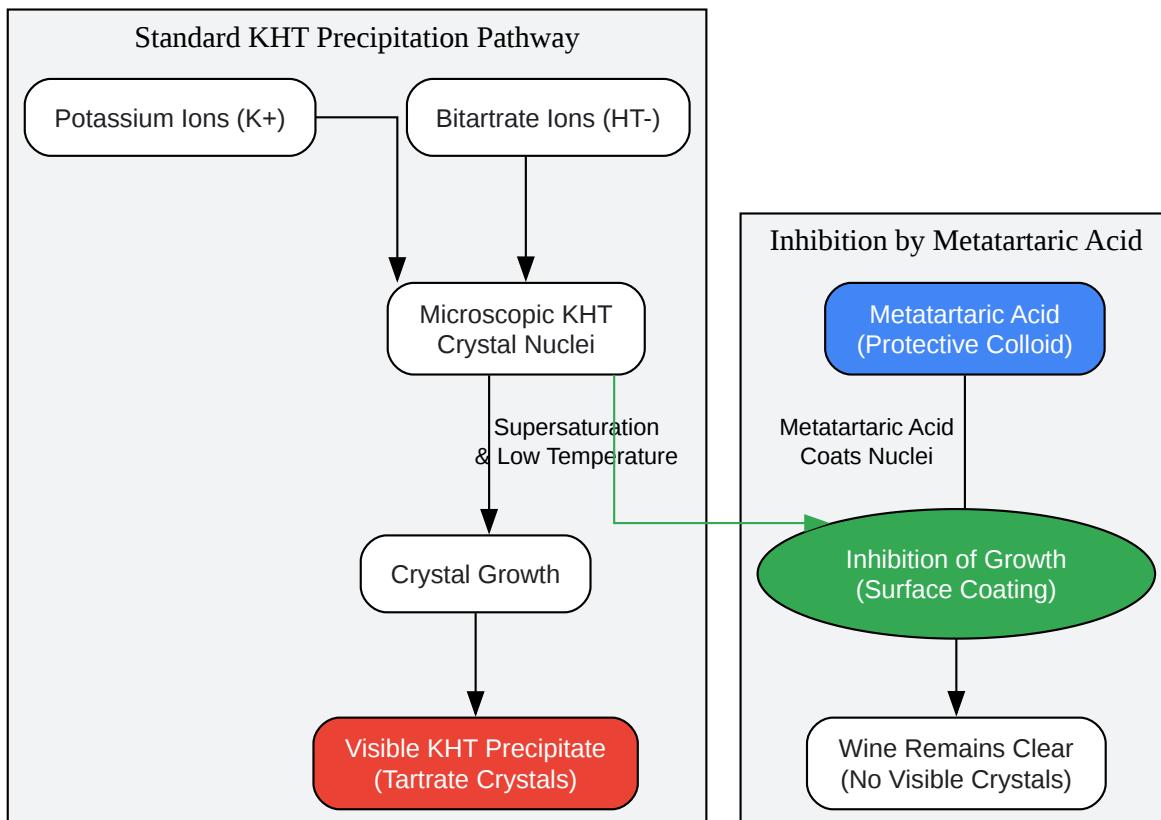
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Fig. 1: Mechanism of KHT precipitation inhibition by **metatarsitic acid**.

3. Application Notes & Efficacy

The effectiveness of **metatarsitic acid** is not permanent as it undergoes slow hydrolysis back into tartaric acid, losing its inhibitory properties.[9][10] The rate of this hydrolysis is highly dependent on the storage temperature of the wine.[10][11] Higher temperatures significantly accelerate the breakdown, reducing the protective period.

3.1. Quantitative Data: Efficacy vs. Storage Temperature

The following table summarizes the estimated duration of stability conferred by **metatarsaric acid** at various constant storage temperatures.

Storage Temperature	Estimated Duration of Efficacy
0°C (32°F)	Several years[9][10]
10-12°C (50-54°F)	Over 2 years[10][12]
12-16°C (54-61°F)	Up to 18 months[12]
15-18°C (59-64°F)	Up to 12 months[12]
20°C (68°F)	Approx. 3 months[10]
25°C (77°F)	Approx. 1 month[9][10]
30°C (86°F)	Approx. 1 week[10][11]
35-40°C (95-104°F)	A few hours[10]

3.2. Dosage and Usage

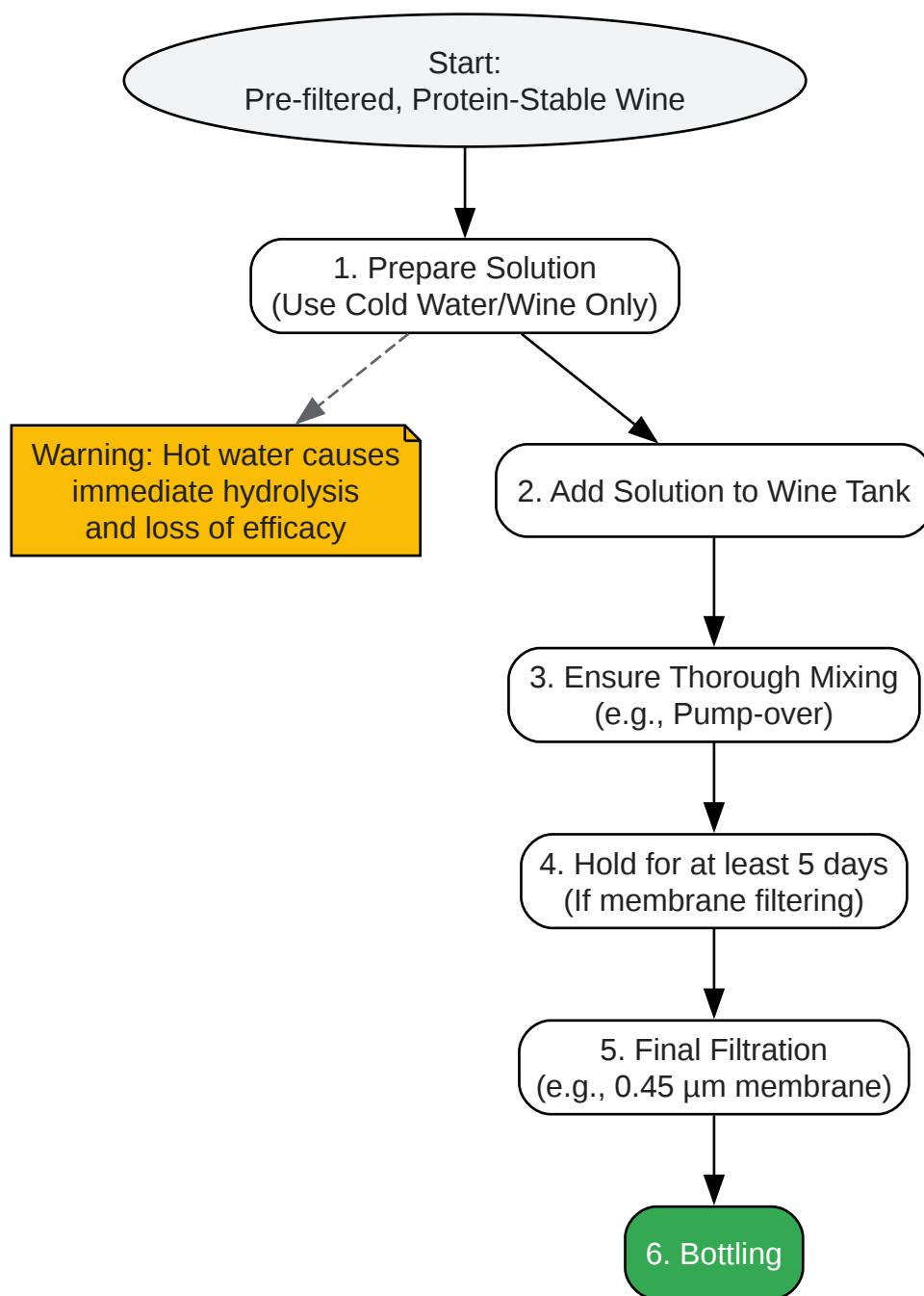
- Maximum Dosage: The generally permitted maximum dose is 100 mg/L (equivalent to 10 g/hL).[5][6][12] For young wines or freshly blended wines, using the maximum permitted dose is recommended.[12]
- Prerequisites:
 - Protein Stability: The wine must be protein-stable before the addition of **metatarsaric acid**. Unstable proteins can react with the additive, causing haze or precipitation.[4][6] A bentonite fining should be performed if necessary.[4]
 - Clarity: The wine should be pre-filtered and ready for bottling. Adding **metatarsaric acid** before clarification or fining can reduce its effectiveness as it can be adsorbed and removed.[6][12]
 - Calcium and Lysozyme: The treatment is not recommended for wines with a high calcium content or those containing residual lysozyme, as these can also cause haziness.[6]

4. Experimental Protocols

4.1. Protocol 1: Preparation and Addition of **Metatarsaric Acid**

This protocol outlines the steps for the correct preparation and addition of **metatarsaric acid** to wine to ensure maximum efficacy.

- Timing: Add the prepared solution after all clarification and fining steps but at least five days prior to final membrane filtration to prevent filter blockage.[10][12]
- Preparation of Stock Solution:
 - **Metatarsaric acid** is highly hygroscopic and should be stored in a dry place.[10]
 - Prepare the solution exclusively in cold water or a small amount of the wine to be treated. [6][9] Using hot water will cause immediate hydrolysis and render the product ineffective. [6]
 - Slowly add the powdered **metatarsaric acid** to 10-20 times its weight in liquid while stirring continuously to prevent the formation of lumps.[12]
- Addition to Wine:
 - Add the prepared solution to the total volume of wine.
 - Ensure thorough mixing and homogenization within the tank, for example, by performing a pump-over.[6]
- Post-Addition: A slight, temporary milky haze may appear after addition, which should dissipate.[12] The wine can then proceed to final filtration and bottling.



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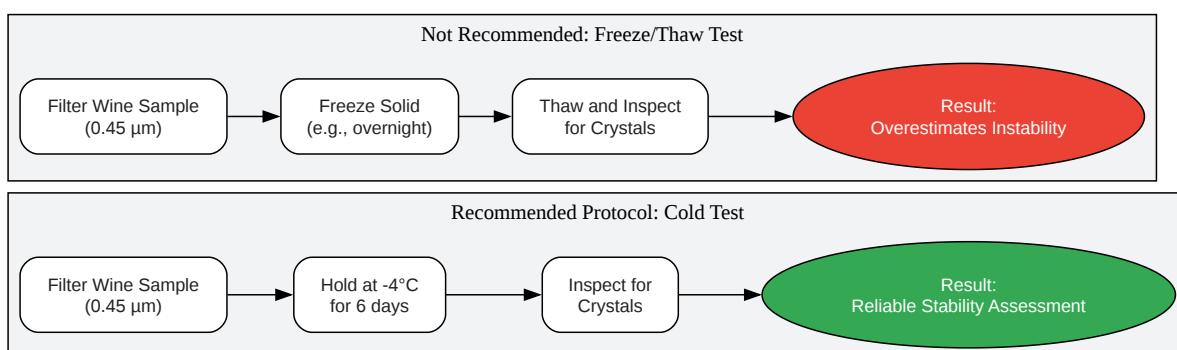
Fig. 2: Recommended workflow for the application of **metatarsaric acid**.

4.2. Protocol 2: Assessment of Tartrate Stability (Cold Test)

The cold test is a reliable method to verify if a wine is stable against KHT precipitation.[\[4\]](#)

- Sample Preparation: Filter a sample of the wine to be tested through a 0.45 μm membrane filter.
- Refrigeration: Place the filtered sample in a sealed container and hold at -4°C (25°F) for six days.[4]
- Inspection: After the incubation period, remove the sample and immediately inspect it for any crystalline precipitate before it has a chance to warm up.
- Interpretation:
 - Stable: No crystalline deposit is observed.
 - Unstable: The presence of a persistent crystalline precipitate indicates the wine is unstable.[13] If the observed crystals redissolve upon warming to room temperature, the wine is generally considered stable.[13]

Note: The "Freeze/Thaw Test," which involves fully freezing the wine, is not recommended. This method can overestimate instability because the formation of ice concentrates solutes and can damage the natural protective colloids in the wine, inducing a precipitation that would not occur under normal cellar conditions.[4][13]



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Fig. 3: Comparison of tartrate stability testing workflows.

4.3. Protocol 3: Qualitative Analysis for the Presence of **Metatarsaric Acid**

This method can be used to detect the presence of **metatarsaric acid** in a wine sample, based on its differential precipitation with cadmium acetate compared to tartaric acid.[\[14\]](#)

- Principle: In a mildly acidic medium, **metatarsaric acid** forms an insoluble precipitate with cadmium acetate. Tartaric acid only precipitates under these conditions in the presence of high alcohol concentrations (>25% vol), and its precipitate, unlike that of **metatarsaric acid**, redissolves in water.[\[14\]](#)
- Reagents:
 - Cadmium acetate solution (5% w/v) in 1% acetic acid.
 - Distilled or deionized water.
- Procedure:
 - To a wine sample, add the cadmium acetate solution.
 - Observe for the formation of a precipitate.
 - If a precipitate forms, centrifuge the sample to isolate the pellet.
 - Wash the pellet with distilled water.
- Interpretation:
 - If the precipitate does not redissolve in water, it indicates the presence of **metatarsaric acid**.[\[14\]](#)
 - If the precipitate redissolves, it is likely tartaric acid that has precipitated due to other factors.

5. Summary

Metatarsaric acid provides an effective, short-to-medium-term solution for preventing potassium bitartrate precipitation, particularly for wines intended for early consumption.[5][9] Its primary limitation is its temperature-dependent stability.[10][11] For long-term aging, especially where storage temperatures cannot be consistently controlled below 12-15°C, alternative stabilization methods such as cold stabilization or electrodialysis should be considered.[8][15] Correct application, including adherence to dosage, timing, and pre-treatment stability checks, is critical to achieving the desired outcome without introducing undesirable side effects like haziness.[4][6]

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